molecular formula C8H8BrNO B1344629 1-(5-Bromo-3-methylpyridin-2-yl)ethanone CAS No. 1211533-25-3

1-(5-Bromo-3-methylpyridin-2-yl)ethanone

Cat. No.: B1344629
CAS No.: 1211533-25-3
M. Wt: 214.06 g/mol
InChI Key: OAICIMNWBGAWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with an ethanone group at the 2nd position. It is commonly used in various chemical synthesis processes and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-methylpyridin-2-yl)ethanone can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine followed by the introduction of an ethanone group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-3-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)ethanone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAICIMNWBGAWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277487
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-25-3
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211533-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.